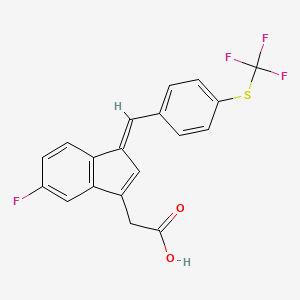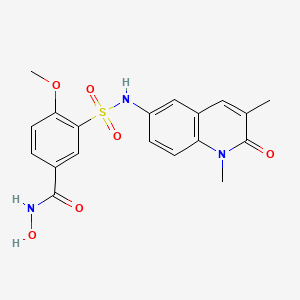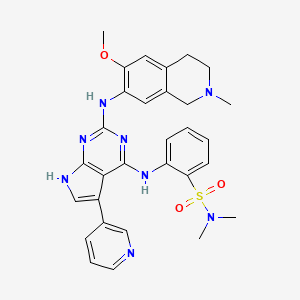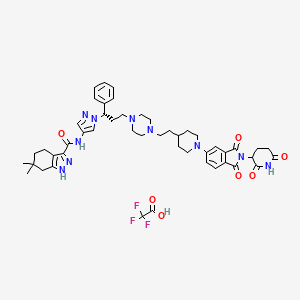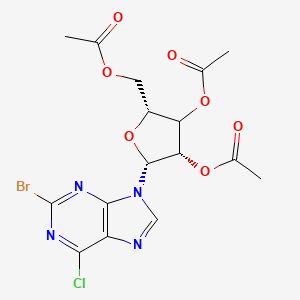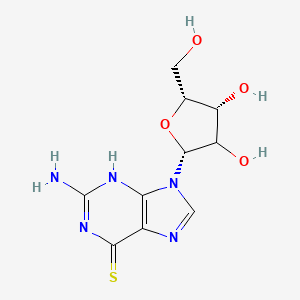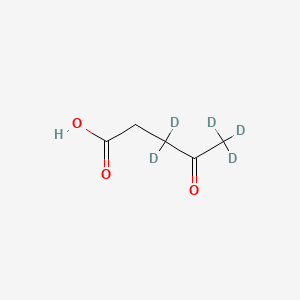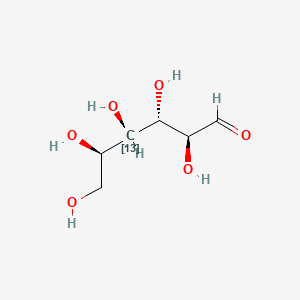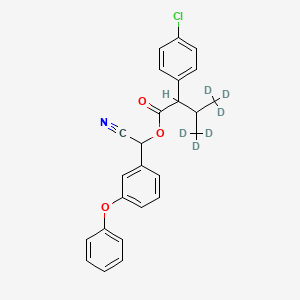
Fenvalerate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenvalerate-d6 is a deuterated analog of fenvalerate, a synthetic pyrethroid insecticide. Pyrethroids are known for their rapid action, strong targeting, broad spectrum, and high efficiency. This compound is primarily used in scientific research to study the behavior and degradation of fenvalerate in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenvalerate-d6 involves the incorporation of deuterium atoms into the fenvalerate molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. The production process is optimized to achieve high yields and minimize the cost of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Fenvalerate-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce 3-phenoxybenzoic acid and other products.
Substitution: Deuterium atoms in this compound can be replaced with hydrogen under certain conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Substitution: Catalysts such as palladium on carbon can be used to facilitate the substitution reactions
Major Products
The major products formed from the reactions of this compound include 3-phenoxybenzoic acid, various oxidized metabolites, and substituted derivatives .
Scientific Research Applications
Fenvalerate-d6 is widely used in scientific research for various applications:
Environmental Studies: Used to study the degradation and environmental fate of fenvalerate.
Toxicology: Helps in understanding the toxicological effects of fenvalerate and its metabolites.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of fenvalerate residues.
Biochemistry: Helps in studying the metabolic pathways of fenvalerate in living organisms .
Mechanism of Action
Fenvalerate-d6, like fenvalerate, exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect. The deuterium atoms in this compound do not significantly alter its mechanism of action but help in tracing its metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Highly effective against a wide range of pests and has a longer residual activity
Uniqueness of Fenvalerate-d6
This compound is unique due to the presence of deuterium atoms, which makes it an invaluable tool in scientific research. The deuterium labeling allows for precise tracking of the compound in various studies, providing insights into its environmental fate, metabolic pathways, and degradation products .
Properties
Molecular Formula |
C25H22ClNO3 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-4,4,4-trideuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/i1D3,2D3 |
InChI Key |
NYPJDWWKZLNGGM-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)
![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)


